Regioselective Suzuki-Miyaura Coupling at the 7-Bromo Position
In metal-catalyzed cross-coupling reactions, the C(sp²)-Br bond at the 7-position of 7-bromo-4,6-dichloroquinazoline exhibits superior reactivity compared to the C(sp²)-Cl bonds at the 4- and 6-positions. This differential reactivity allows for the selective and sequential functionalization of the quinazoline core. For instance, in a Suzuki-Miyaura coupling, the C-7 bromine reacts preferentially, enabling the introduction of an aryl or heteroaryl group at the 7-position while leaving the 4- and 6-chlorines intact for subsequent derivatization steps [1]. In contrast, the 4-chloro substituent in the comparator molecule, 4,6-dichloroquinazoline, is often the primary reactive site for nucleophilic aromatic substitution, leading to a different regioisomeric outcome . This chemo- and regioselectivity is a key differentiator for constructing complex, polysubstituted quinazoline libraries.
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Cross-Coupling (Bond Dissociation Energy Proxy) |
|---|---|
| Target Compound Data | C-Br bond (~70 kcal/mol BDE) |
| Comparator Or Baseline | C-Cl bond (~85 kcal/mol BDE) |
| Quantified Difference | Approximately 15 kcal/mol lower bond dissociation energy for C-Br, corresponding to higher reactivity under milder catalytic conditions [2]. |
| Conditions | General principle of aryl halide reactivity in Pd(0)-catalyzed oxidative addition. |
Why This Matters
This differential reactivity enables a controlled, sequential synthetic strategy, which is critical for efficiently generating diverse compound libraries for SAR studies and lead optimization.
- [1] Mphahlele, M. J., et al. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 2014, 19(11), 17435-17463. View Source
- [2] Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007. View Source
